molecular formula C24H29N3O6S2 B2518877 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide CAS No. 868376-75-4

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide

Cat. No.: B2518877
CAS No.: 868376-75-4
M. Wt: 519.63
InChI Key: VJYPYJUMCTWQML-IZHYLOQSSA-N
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Description

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H29N3O6S2 and its molecular weight is 519.63. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamide is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to present a detailed overview of the biological activity of this compound, including synthesis methods, biological evaluations, and relevant case studies.

Structural Characteristics

The compound features several key structural elements:

  • Benzo[d]thiazole moiety : Known for its biological activity.
  • Allyl group : May enhance pharmacological properties.
  • Methoxy groups : Improve solubility and reactivity.

The molecular formula is C24H29N3O6S2C_{24}H_{29}N_{3}O_{6}S_{2} with a molecular weight of 519.6 g/mol .

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

  • Formation of the benzo[d]thiazole core : Cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Allyl group introduction : Via substitution using allyl bromide in the presence of a base.
  • Methoxylation : Using methylating agents such as dimethyl sulfate.
  • Final condensation : Reaction with 4-methoxybenzoyl chloride under basic conditions .

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies, demonstrating significant antibacterial and antifungal properties.

Antibacterial Activity

In preliminary assessments, the compound exhibited notable antibacterial effects against various strains. It is particularly promising as a candidate for developing new antimicrobial agents .

Antifungal Activity

A related study on thiazole derivatives indicated that compounds similar to this one showed effective antifungal activity against Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like ketoconazole . The compound's mechanism involves inhibiting ergosterol synthesis by targeting CYP51, a critical enzyme in fungal cell membrane formation .

Cytotoxicity Studies

Cytotoxicity evaluations were performed against NIH/3T3 cell lines, revealing that the synthesized compounds exhibited IC50 values indicating low toxicity to normal cells while effectively targeting fungal cells. For instance, related compounds demonstrated IC50 values of 148.26 µM and 187.66 µM against NIH/3T3 cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant activity against various bacterial strains
AntifungalEffective against Candida species
CytotoxicityIC50 values indicating low toxicity to normal cells

In Silico Studies

Molecular docking studies have shown that the compound interacts significantly with key residues in the active site of CYP51, suggesting a strong potential for antifungal action through competitive inhibition .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-5-13-27-22-20(33-4)7-6-8-21(22)34-24(27)25-23(28)18-9-11-19(12-10-18)35(29,30)26(14-16-31-2)15-17-32-3/h5-12H,1,13-17H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJYPYJUMCTWQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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